3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide typically involves the reaction of 3-aminopyridin-2-ones with appropriate reagents. One common method involves the interaction of 1,3-diketones with chloroacetamide to produce N-(3-oxoalkenyl)chloroacetamides. These intermediates are then heated with an excess of pyridine in ethanol or butanol to form pyridin-2-ones, which are subsequently reacted with hydrazine hydrate to yield 3-aminopyridin-2-ones . The final step involves the reaction of these 3-aminopyridin-2-ones with appropriate reagents to form this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization can ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydroxyl derivatives .
Scientific Research Applications
3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity. Additionally, it can interact with receptors and modulate their signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridin-2-ones: These compounds share a similar pyridine ring structure with an amino group at the 3-position.
4-Oxo-1,4-dihydropyridine-3-carboxylates: These compounds have a similar 4-oxo-1,4-dihydropyridine core structure.
2-Amino-3-(3-hydroxy-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid: This compound has a similar pyridine ring structure with additional functional groups.
Uniqueness
3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-(3-amino-4-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C8H11N3O2/c9-6-5-11(3-1-7(6)12)4-2-8(10)13/h1,3,5H,2,4,9H2,(H2,10,13) |
InChI Key |
PWQASDGYPITQGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C(C1=O)N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.